molecular formula C21H20BrNO2S B2850419 3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide CAS No. 1797894-90-6

3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide

Cat. No.: B2850419
CAS No.: 1797894-90-6
M. Wt: 430.36
InChI Key: HRWVSWIQCGELSR-UHFFFAOYSA-N
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Description

3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is an organic compound that features a complex structure with multiple functional groups, including a bromine-substituted aromatic ring, a methoxy group, a thiophene ring, and an amide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide typically involves multiple steps:

    Bromination: The starting material, 4-methoxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like AIBN (azobisisobutyronitrile) to yield 3-bromo-4-methoxyphenyl.

    Amidation: The brominated product is then reacted with 2-(thiophen-3-yl)benzylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The bromine atom can be replaced by hydrogen through catalytic hydrogenation.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 3-(3-bromo-4-hydroxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide.

    Reduction: 3-(4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide.

    Substitution: 3-(3-azido-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology

The compound’s structure suggests potential biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

Due to its potential biological activities, this compound could be investigated for drug development. Its ability to interact with specific molecular targets makes it a candidate for pharmacological studies.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide exerts its effects would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-bromo-4-hydroxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(3-chloro-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    3-(3-bromo-4-methoxyphenyl)-N-(2-(furan-3-yl)benzyl)propanamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the bromine atom and the methoxy group on the aromatic ring, combined with the thiophene ring and the amide linkage, gives 3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide unique chemical properties

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO2S/c1-25-20-8-6-15(12-19(20)22)7-9-21(24)23-13-16-4-2-3-5-18(16)17-10-11-26-14-17/h2-6,8,10-12,14H,7,9,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWVSWIQCGELSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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